2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide
Description
2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide is a synthetic organic compound featuring a naphthalene backbone substituted with an ethoxy group at position 2 and a carboxamide group at position 1. The carboxamide nitrogen is further functionalized with a [4-(thiophen-2-yl)oxan-4-yl]methyl moiety. This structure combines aromatic (naphthalene, thiophene) and heterocyclic (oxane/tetrahydropyran) components, which may enhance its solubility and binding affinity in biological or material science applications.
Properties
IUPAC Name |
2-ethoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-2-27-19-10-9-17-6-3-4-7-18(17)21(19)22(25)24-16-23(11-13-26-14-12-23)20-8-5-15-28-20/h3-10,15H,2,11-14,16H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHADCMSOJQCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide can be achieved through a multi-step process involving the formation of the naphthalene core, followed by the introduction of the ethoxy group, the carboxamide group, and the thiophene and oxane rings. Common synthetic routes include:
Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation of benzene derivatives.
Introduction of the Ethoxy Group: This step typically involves the use of ethyl iodide and a base such as potassium carbonate.
Formation of the Carboxamide Group: This can be done through the reaction of the naphthalene derivative with an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Thiophene and Oxane Rings: These rings can be introduced through a series of cyclization reactions involving thiophene derivatives and oxane precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide with structurally analogous naphthalene carboxamides, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural Comparison of Naphthalene Carboxamide Derivatives
Key Findings
Substituent-Driven Bioactivity :
- The target compound ’s thiophene-oxane substituent may confer improved metabolic stability compared to simpler alkyl or aryl groups (e.g., tert-butylthiazole in ). Thiophene’s electron-rich nature could enhance π-stacking in protein binding, while the oxane ring’s polarity may improve aqueous solubility .
- In contrast, fluorinated analogs (e.g., ) exhibit higher resistance to enzymatic degradation due to C-F bonds, making them preferred in agrochemical design .
Physicochemical Properties :
- The target compound ’s molecular weight (~411.5 g/mol) and logP (estimated ~3.5) suggest moderate lipophilicity, suitable for blood-brain barrier penetration. Comparatively, the azo-containing compound has a higher molecular weight (~477.9 g/mol) and polarity due to hydroxyl and methoxy groups, limiting membrane permeability.
The oxane-thiophene group in the target compound may introduce steric hindrance, altering packing efficiency compared to simpler derivatives .
Applications :
- The target compound ’s hybrid aromatic-heterocyclic structure aligns with kinase inhibitor scaffolds (e.g., PARP or EGFR inhibitors). In contrast, azo derivatives () are explored as dyes or photodynamic therapy agents, while fluorinated isoxazoles () are patented as herbicides .
Biological Activity
2-Ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide, with the CAS number 1203373-03-8, is a compound characterized by its unique structural features, including a naphthalene core and thiophene moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide is C23H25NO3S, with a molecular weight of approximately 395.51 g/mol. The compound's structure includes:
- Naphthalene ring : Provides hydrophobic interactions.
- Thiophene ring : Known for its electron-rich nature, enhancing biological activity.
- Oxane moiety : Contributes to the compound's solubility and stability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, suggesting that compounds similar to 2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide may exhibit significant antibacterial properties.
-
Minimum Inhibitory Concentration (MIC) :
- The MIC values for related thiophene derivatives against Acinetobacter baumannii and Escherichia coli ranged from 4 to >64 mg/L, indicating varying degrees of effectiveness against resistant strains .
- Compounds with structural similarities showed MIC values between 16 and 32 mg/L for colistin-resistant strains of these bacteria.
-
Mechanism of Action :
- Studies have demonstrated that these compounds increase bacterial membrane permeability, leading to cell lysis. They also reduce bacterial adherence to host cells, which is crucial for infection establishment .
- Molecular docking studies indicate strong binding affinities to critical outer membrane proteins (OMPs) in bacteria, which may disrupt essential cellular functions.
Case Studies
Several case studies have explored the efficacy of thiophene-based compounds in clinical settings:
- In vitro Studies :
- In vivo Studies :
Comparative Analysis
The following table summarizes the biological activities of selected thiophene derivatives compared to 2-ethoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide:
| Compound Name | MIC (mg/L) | Bacterial Targets | Mechanism of Action |
|---|---|---|---|
| 2-Ethoxy-N-{[4-(thiophen-2-yl)... | TBD | A. baumannii, E. coli | Membrane permeabilization |
| Thiophene Derivative A | 16 | Colistin-resistant A. baumannii | Disruption of OMP function |
| Thiophene Derivative B | 32 | Colistin-resistant E. coli | Increased membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
